![molecular formula C21H18Cl2O B14456708 Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- CAS No. 70552-81-7](/img/structure/B14456708.png)
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- is a chemical compound with the molecular formula C21H18Cl2O It is a derivative of cycloheptanone, featuring two 4-chlorophenyl groups attached at the 2 and 7 positions of the cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- typically involves the condensation of cycloheptanone with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a double aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. This can lead to alterations in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2,6-bis[(4-chlorophenyl)methylene]-: A similar compound with a six-membered ring instead of a seven-membered ring.
Cyclooctanone, 2,8-bis[(4-chlorophenyl)methylene]-: A similar compound with an eight-membered ring.
Uniqueness
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered ring analogs
Properties
CAS No. |
70552-81-7 |
|---|---|
Molecular Formula |
C21H18Cl2O |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C21H18Cl2O/c22-19-9-5-15(6-10-19)13-17-3-1-2-4-18(21(17)24)14-16-7-11-20(23)12-8-16/h5-14H,1-4H2 |
InChI Key |
UCSHRMNXAAOYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)

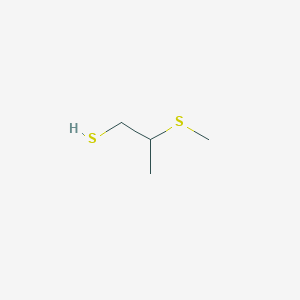
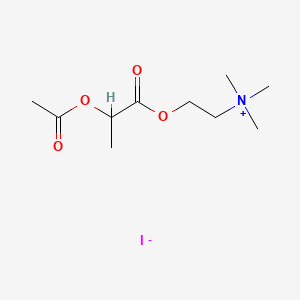
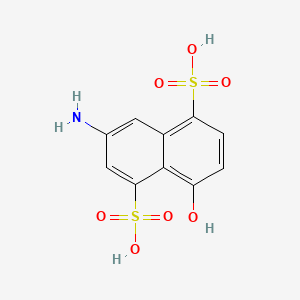
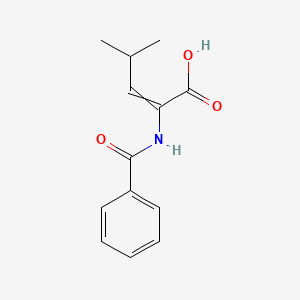
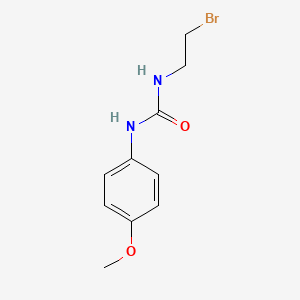
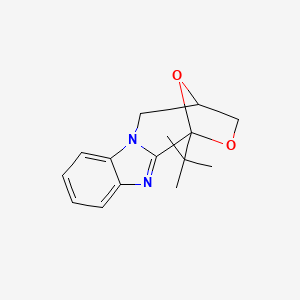

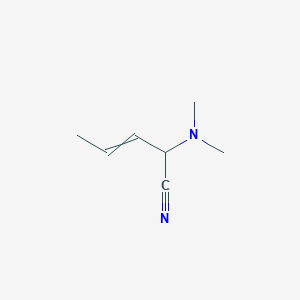


![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)

